molecular formula C27H26ClNO3 B4007693 5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B4007693
M. Wt: 448.0 g/mol
InChI Key: PRZDUIGANZETJU-UHFFFAOYSA-N
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Description

5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C27H26ClNO3 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1601214 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on indole derivatives, such as the work by Rehman, Saini, and Kumar (2022), focuses on the synthesis of new chalcone derivatives with potential anti-inflammatory properties. This study outlines a methodology that could be applied to synthesize and evaluate the biological activities of related compounds, including the one (Rehman, Z., Saini, P., & Kumar, Sushil, 2022).

Photophysical and Electrochemical Properties

Studies on phlorin macrocycles by Pistner et al. (2013) discuss the synthesis, electrochemistry, and photophysics of compounds that exhibit cooperative fluoride binding. This research indicates the potential of indole derivatives for developing materials with unique redox and photochemical properties, which could be relevant for the compound (Pistner, A. J., Lutterman, D. A., Ghidiu, M., Ma, Y.-Z., & Rosenthal, J., 2013).

Environmental Degradation and Toxicity Studies

The degradation of chlorinated compounds, such as 4-chloro-3,5-dimethylphenol, by UV and UV/persulfate processes, offers insight into the environmental behavior and degradation pathways of chloro-substituted compounds. This study by Li et al. (2020) might provide a framework for assessing the environmental impact and degradation kinetics of the compound , contributing to understanding its stability and potential toxicity evolution (Li, W., Guo, H., Wang, C., Zhang, Y., Cheng, X., Wang, J., Yang, B., & Du, E., 2020).

Anti-HIV-1 Activity

Chander et al. (2018) present hit optimization studies of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents. This research underscores the relevance of indole derivatives in drug discovery, particularly for treating viral infections. Such studies may guide the pharmacological exploration of "5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one" for similar therapeutic applications (Chander, S., Tang, C.-r., Penta, A., Wang, P., Bhagwat, D., Vanthuyne, N., Albalat, M., Patel, P., Sankpal, S., Zheng, Y.-t., & Sankaranarayanan, M., 2018).

Properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-1-(2-phenylethyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClNO3/c1-18(2)20-8-10-21(11-9-20)25(30)17-27(32)23-16-22(28)12-13-24(23)29(26(27)31)15-14-19-6-4-3-5-7-19/h3-13,16,18,32H,14-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDUIGANZETJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.